2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c1-7-5-12(18-16-7)15-11(17)6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCYDEODCJRFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioamides.
Substitution Reactions: The chloro-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in cancer progression. This compound has been evaluated for its activity against various cancer cell lines, demonstrating cytotoxic effects.
In Vitro Studies
In vitro assays reveal that this compound exhibits cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.5 | Inhibition of VEGFR-2 |
| PC-3 | 5 | Induction of apoptosis via caspase activation |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer potential, the compound has been studied for antimicrobial properties. Similar thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The structural features contribute to its ability to disrupt microbial cell functions .
Case Study 1: Anticancer Efficacy
In a comparative study involving liver cancer treatments, this compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin. This highlights its potential as an alternative therapeutic agent in oncology.
Case Study 2: Structure-Activity Relationship
A study focusing on various thiazole derivatives indicated that modifications on the thiazole structure significantly impacted cytotoxicity levels. This suggests that structural optimization could enhance the therapeutic effectiveness of similar compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Antimicrobial Activity
The cephalosporin analog () demonstrates selective activity against Mycobacterium tuberculosis, attributed to its β-lactam core and chlorophenoxy group . In contrast, the target compound lacks a β-lactam ring but retains the thiazol moiety, which is associated with bacterial enzyme inhibition (e.g., dihydrofolate reductase). The chloro-fluoro substitution may enhance penetration through hydrophobic bacterial membranes compared to methoxy groups in benzothiazole derivatives .
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10ClFN2OS |
| Molecular Weight | 328.8 g/mol |
| CAS Number | 924648-08-8 |
Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents on the phenyl ring may enhance its pharmacological properties through increased lipophilicity and bioavailability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The thiazole moiety is often linked to antimicrobial properties, potentially targeting bacterial cell walls or metabolic enzymes.
- Antitumor Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the compound's structure suggests enhanced binding affinity to bacterial ribosomal RNA, which could disrupt protein synthesis .
- Cytotoxicity Evaluations : Research involving thiazole derivatives indicated that modifications at the 5-position of the thiazole ring significantly influenced cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved antiproliferative effects compared to their non-substituted counterparts .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with specific structural features:
- Electron-Withdrawing Groups : The presence of halogens (e.g., Cl or F) enhances activity by increasing electron deficiency, facilitating interactions with biological targets.
- Thiazole Ring Substituents : Variations in substituents on the thiazole ring can modulate the compound's lipophilicity and metabolic stability, impacting its overall efficacy.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Thiazole Ring : Reacting appropriate thioketones with amines under acidic conditions.
- Acetamide Formation : Coupling the thiazole derivative with an acetic acid derivative to yield the final product.
Industrial Considerations
For large-scale production, optimization of reaction conditions (temperature, solvent choice) is crucial to maximize yield and purity while minimizing by-products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, and how can purity be ensured?
- Methodology :
- Step 1 : React 2-chloro-6-fluorophenylacetic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Step 2 : Couple the intermediate with 5-amino-3-methyl-1,2-thiazole under reflux in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Purification : Employ column chromatography with a hexane:ethyl acetate (7:3) gradient or recrystallization from ethanol for high-purity isolation .
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -NMR (DMSO-d₆, δ 2.35 ppm for thiazole-CH₃) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR :
- -NMR: Identify aromatic protons (δ 7.2–7.8 ppm for chloro-fluorophenyl) and thiazole protons (δ 6.9 ppm).
- -NMR: Detect carbonyl (C=O) at ~168–170 ppm and thiazole carbons at ~120–150 ppm .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F/C-Cl stretches (~1100–1250 cm⁻¹) .
- MS : Use ESI-MS to observe [M+H]⁺ peaks and fragmentation patterns (e.g., loss of Cl or F substituents) .
Q. What solvents and reaction conditions are critical for its stability during synthesis?
- Solvents : Anhydrous DCM or toluene for acid chloride formation; ethanol or acetonitrile for coupling reactions.
- Conditions : Maintain temperatures <60°C to prevent decomposition of the thiazole ring. Avoid prolonged exposure to moisture to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s molecular geometry?
- Methodology :
- Grow single crystals via slow evaporation from DMSO/ethanol.
- Use X-ray diffraction (Cu-Kα radiation) and refine with SHELXL-2017. Key parameters:
- R-factor <5% for high accuracy.
- Validate bond angles (e.g., C-Cl: ~1.73 Å, C-F: ~1.34 Å) and dihedral angles between aromatic/thiazole planes .
Q. What strategies can address conflicting bioactivity data in enzyme inhibition assays?
- Experimental Design :
- Use dose-response curves (IC₅₀ values) across multiple assays (e.g., kinase inhibition vs. cytochrome P450).
- Cross-validate with molecular docking (AutoDock Vina) to compare binding affinities with structural analogs (e.g., 2-fluorophenyl vs. 4-chlorophenyl derivatives) .
- Data Interpretation : If inconsistent IC₅₀ values arise, assess solvent effects (DMSO tolerance <1%) or test for off-target interactions via proteome-wide profiling .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- Lipophilicity : Calculate logP values (e.g., ChemAxon) using fragment contributions from chloro/fluorophenyl and thiazole groups (estimated logP ~2.8).
- Metabolism : Simulate CYP3A4-mediated oxidation using MetaSite 7.0; prioritize metabolites for LC-MS/MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
